molecular formula C9H20ClNO2 B1426532 3-[(3-Methoxypropoxy)methyl]pyrrolidine hydrochloride CAS No. 1220031-36-6

3-[(3-Methoxypropoxy)methyl]pyrrolidine hydrochloride

Cat. No.: B1426532
CAS No.: 1220031-36-6
M. Wt: 209.71 g/mol
InChI Key: UXPXOYHGDFGRFB-UHFFFAOYSA-N
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Description

3-[(3-Methoxypropoxy)methyl]pyrrolidine hydrochloride is a chemical compound characterized by a pyrrolidine ring structure with a methoxypropoxy group attached to its nitrogen atom. This compound has the molecular formula C9H20ClNO2 and a molecular weight of 209.71 g/mol.

Properties

IUPAC Name

3-(3-methoxypropoxymethyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2.ClH/c1-11-5-2-6-12-8-9-3-4-10-7-9;/h9-10H,2-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXPXOYHGDFGRFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCOCC1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220031-36-6
Record name Pyrrolidine, 3-[(3-methoxypropoxy)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220031-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Methoxypropoxy)methyl]pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with 3-methoxypropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization from an appropriate solvent.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Methoxypropoxy)methyl]pyrrolidine hydrochloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The methoxypropoxy group can be replaced by other nucleophiles under suitable conditions.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include azides, nitriles, and thiols.

    Oxidation: N-oxides are the primary products.

    Reduction: Amine derivatives are formed.

Scientific Research Applications

Scientific Research Applications

3-[(3-Methoxypropoxy)methyl]pyrrolidine hydrochloride has been explored for various applications:

Medicinal Chemistry

  • Therapeutic Potential : Investigated for effects on neurological disorders, particularly anxiety and depression. Pyrrolidine derivatives have shown promise in modulating neurotransmitter systems, enhancing GABAergic signaling pathways.

Pharmacology

  • Enzyme Inhibition : Functions as an enzyme inhibitor by binding to active or allosteric sites on enzymes, modulating their activity.
  • Receptor Activity : Acts as an agonist or antagonist at specific receptors, influencing signal transduction pathways.

Chemistry

  • Intermediate in Organic Synthesis : Used in the synthesis of complex organic molecules and as a precursor for other bioactive compounds.

Material Science

  • Development of Novel Materials : Explored for its potential in creating new materials with unique properties due to its chemical structure.

The biological activity of this compound is attributed to its interactions with various molecular targets:

  • Neuropharmacological Effects : Studies indicate that it may enhance neurotransmitter signaling pathways, suggesting potential applications in treating mood disorders .
  • Antimicrobial Activity : Related pyrrolidine compounds have demonstrated significant antimicrobial properties against pathogens like Mycobacterium tuberculosis, indicating that this compound may also possess similar activities .

Neuropharmacological Studies

Research has highlighted the role of pyrrolidine derivatives in neurotransmitter modulation. For instance, studies have shown that these compounds can enhance GABAergic signaling pathways, which may be beneficial in preclinical models for anxiety disorders.

Antimicrobial Studies

Investigations into similar compounds have demonstrated significant antimicrobial effects against various pathogens. This suggests that this compound could be further studied for its potential antimicrobial properties .

Mechanism of Action

The mechanism of action of 3-[(3-Methoxypropoxy)methyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3-Methoxypropoxy)methyl]pyrrolidine
  • 3-[(3-Methoxypropoxy)methyl]pyrrolidine N-oxide
  • 3-[(3-Methoxypropoxy)methyl]pyrrolidine amine derivatives

Uniqueness

3-[(3-Methoxypropoxy)methyl]pyrrolidine hydrochloride is unique due to its specific structural features, such as the methoxypropoxy group attached to the pyrrolidine ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Biological Activity

3-[(3-Methoxypropoxy)methyl]pyrrolidine hydrochloride is a synthetic compound that features a pyrrolidine ring with a methoxypropoxy substituent. Its molecular formula is C9H20ClNO2, and it has garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

  • Molecular Formula : C9H20ClNO2
  • Molecular Weight : 209.71 g/mol
  • CAS Number : 1220031-36-6

The compound is synthesized through the reaction of pyrrolidine with 3-methoxypropyl chloride in the presence of a base, typically sodium hydroxide, under reflux conditions in an organic solvent like dichloromethane. The product is purified via recrystallization.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It can function as:

  • Enzyme Inhibitor : By binding to active or allosteric sites on enzymes, it modulates their activity.
  • Receptor Agonist/Antagonist : It influences signal transduction pathways by acting on specific receptors.

Neuropharmacological Effects

The compound has been investigated for its potential therapeutic effects in treating neurological disorders. Studies suggest that pyrrolidine derivatives can interact with neurotransmitter systems, potentially offering benefits in conditions like anxiety and depression .

Comparative Analysis with Similar Compounds

Compound NameActivity TypeNotable Findings
This compoundEnzyme inhibitionModulates enzyme function via active site binding
Pyrrolidine derivatives (general)AntimicrobialEffective against various bacterial strains
N-benzoylthiourea-pyrrolidine derivativesAntimicrobialFour times more active against A. baumannii than reference

Case Studies and Research Findings

  • Neuropharmacological Studies : A study highlighted the role of pyrrolidine derivatives in modulating neurotransmitter systems. These compounds showed promise in preclinical models for treating anxiety disorders by enhancing GABAergic signaling pathways .
  • Antimicrobial Activity : Research on related pyrrolidine compounds demonstrated significant antimicrobial effects against Mycobacterium tuberculosis and other pathogens. These findings support the hypothesis that this compound may exhibit similar properties, warranting further investigation .
  • Structure-Activity Relationship (SAR) : Recent reviews emphasize the importance of structural modifications in enhancing biological activity among pyrrolidine derivatives. The unique methoxypropoxy substituent may contribute to the distinct pharmacological profile of this compound compared to others in its class .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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